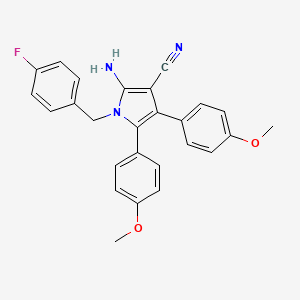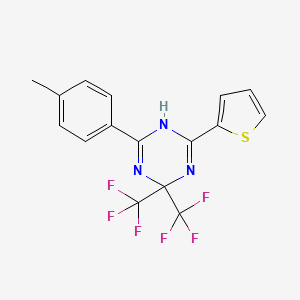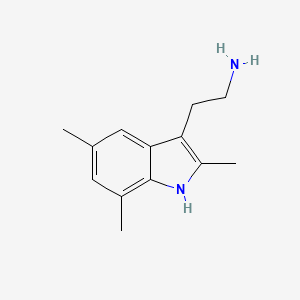
2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE is a complex organic compound with a pyrrole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The 4-fluorophenyl and 4-methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted pyrrole with the appropriate nitrile group under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used to study the effects of fluorine and methoxy substituents on biological activity, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity through hydrogen bonding or van der Waals interactions. The methoxy groups may influence the compound’s solubility and overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE include other pyrrole derivatives with various substituents. For example:
2-AMINO-1-[(4-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE: This compound has a chlorine substituent instead of fluorine, which may alter its chemical and biological properties.
2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-HYDROXYPHENYL)-1H-PYRROLE-3-CARBONITRILE: The presence of hydroxyl groups instead of methoxy groups can significantly impact the compound’s reactivity and solubility.
The uniqueness of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE lies in its specific combination of substituents, which can confer distinct electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C26H22FN3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-amino-1-[(4-fluorophenyl)methyl]-4,5-bis(4-methoxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C26H22FN3O2/c1-31-21-11-5-18(6-12-21)24-23(15-28)26(29)30(16-17-3-9-20(27)10-4-17)25(24)19-7-13-22(32-2)14-8-19/h3-14H,16,29H2,1-2H3 |
InChI Key |
ZTRPNADGQKSKRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione](/img/structure/B11505926.png)
![3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11505931.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
![2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11505945.png)

![methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11505950.png)


![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11505982.png)
![2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide](/img/structure/B11505984.png)
![octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11505990.png)
![3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11505996.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11506003.png)
![N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11506005.png)
